molecular formula C11H12ClN B14116039 6-Chloro-1-isopropyl-1H-indole

6-Chloro-1-isopropyl-1H-indole

Cat. No.: B14116039
M. Wt: 193.67 g/mol
InChI Key: UQEWQAGCOWFXQD-UHFFFAOYSA-N
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Description

6-Chloro-1-isopropyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a chlorine atom and an isopropyl group to the indole structure can potentially enhance its biological activity and chemical stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-isopropyl-1H-indole typically involves the chlorination of 1-isopropyl-1H-indole. One common method is the electrophilic aromatic substitution reaction, where chlorine is introduced to the indole ring using a chlorinating agent such as thionyl chloride or sulfuryl chloride under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-isopropyl-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Chloro-1-isopropyl-1H-indole involves its interaction with specific molecular targets and pathways. The chlorine atom and isopropyl group can enhance the compound’s binding affinity to biological receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-isopropyl-1H-indole
  • 6-Bromo-1-isopropyl-1H-indole
  • 6-Chloro-1-methyl-1H-indole

Uniqueness

6-Chloro-1-isopropyl-1H-indole is unique due to the specific positioning of the chlorine atom and the isopropyl group on the indole ring. This unique structure can result in distinct biological activities and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C11H12ClN

Molecular Weight

193.67 g/mol

IUPAC Name

6-chloro-1-propan-2-ylindole

InChI

InChI=1S/C11H12ClN/c1-8(2)13-6-5-9-3-4-10(12)7-11(9)13/h3-8H,1-2H3

InChI Key

UQEWQAGCOWFXQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=C(C=C2)Cl

Origin of Product

United States

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